Methyl [(3-nitrophenyl)carbamothioyl]carbamate
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Overview
Description
Methyl [(3-nitrophenyl)carbamothioyl]carbamate is a chemical compound known for its unique structure and properties. It belongs to the class of carbamates, which are widely used in various chemical and biological applications. This compound is characterized by the presence of a nitrophenyl group, a carbamothioyl group, and a carbamate moiety, making it a versatile molecule in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl [(3-nitrophenyl)carbamothioyl]carbamate typically involves the reaction of 3-nitroaniline with methyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The compound is then purified using industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions: Methyl [(3-nitrophenyl)carbamothioyl]carbamate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted carbamates or thiocarbamates.
Scientific Research Applications
Methyl [(3-nitrophenyl)carbamothioyl]carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl [(3-nitrophenyl)carbamothioyl]carbamate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by forming covalent bonds with their active sites. This inhibition can disrupt essential biochemical pathways, leading to various biological effects. The nitrophenyl group plays a crucial role in the compound’s reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
- Methyl N-(3-nitrophenyl)carbamate
- 3-Methyl-4-nitrophenyl N-(4-(methylthio)phenyl)carbamate
- Methyl N-[[(2-aminophenyl)amino]thioxomethyl]carbamate
Comparison: Methyl [(3-nitrophenyl)carbamothioyl]carbamate is unique due to the presence of both carbamothioyl and carbamate groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it a valuable molecule for various applications.
Properties
CAS No. |
52077-69-7 |
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Molecular Formula |
C9H9N3O4S |
Molecular Weight |
255.25 g/mol |
IUPAC Name |
methyl N-[(3-nitrophenyl)carbamothioyl]carbamate |
InChI |
InChI=1S/C9H9N3O4S/c1-16-9(13)11-8(17)10-6-3-2-4-7(5-6)12(14)15/h2-5H,1H3,(H2,10,11,13,17) |
InChI Key |
SDNAZVPPXBVDTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC(=S)NC1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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